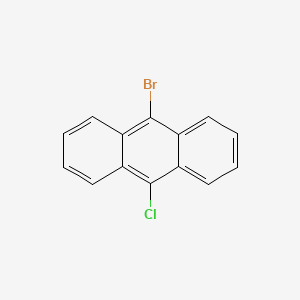

9-Bromo-10-chloroanthracene

Overview

Description

9-Bromo-10-chloroanthracene is a chemical compound with the molecular formula C14H8BrCl. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 9-Bromo-10-chloroanthracene is similar to that of anthracene, with bromine and chlorine substituents at the 9 and 10 positions, respectively . The exact structure can be viewed using specialized software .

Physical And Chemical Properties Analysis

9-Bromo-10-chloroanthracene has a molecular weight of 291.57 and a density of 1.75 g/cm3. It has a melting point of 207 °C and a predicted boiling point of 420.2 °C .

Scientific Research Applications

Halogenation and Chemical Reactivity

9-Bromo-10-chloroanthracene shows interesting chemical reactivity, particularly in halogenation reactions. Duan et al. (2000) explored the halogenation of anthracenes, noting that NCS chlorinates 9-bromoanthracene to afford 9,10-dichloroanthracene and 9-bromo-10-chloroanthracene. This study highlights the unique reactivities of NBS and NCS in halogenation processes, which could be valuable in synthetic chemistry and materials science (Duan et al., 2000).

Atmospheric Chemistry and Environmental Impact

The atmospheric chemistry of chloroanthracenes, including compounds like 9-chloroanthracene, has been studied to understand their environmental impact and transformation. Dang et al. (2015) investigated the oxidation mechanism and kinetics of 9-chloroanthracene's atmospheric transformation, providing insights into its chemical transformations and degradation products (Dang et al., 2015).

Applications in Molecularly Imprinted Polymers

9-Bromo-10-chloroanthracene derivatives have potential applications in the development of molecularly imprinted polymers (MIPs). Zhang et al. (2001) synthesized derivatives starting from 9-bromoanthracene, demonstrating their complexation with carboxylic acids, which could be significant in the field of sensor technology and material sciences (Zhang et al., 2001).

Photophysical Studies

The photophysical properties of halogenated anthracenes are of interest in the study of light-emitting materials and photochemistry. For instance, Guo et al. (2007) synthesized 9-bromo-10-naphthalen-2-yl-anthracene and investigated its photophysical processes, which could contribute to the development of new luminescent materials and understanding solvent effects on emission spectra (Guo et al., 2007).

Synthetic Chemistry and Polymerization

9-Bromo-10-chloroanthracene derivatives are also important in synthetic chemistry, especially in the synthesis of polymers. Tillman et al. (2007) used photodimers of 9-chloroanthracene as initiators in atom transfer radical polymerization, exploring the effect of bridgehead halogens on polymerization processes, which is relevant for developing new materials and understanding polymerization kinetics (Tillman et al., 2007).

Safety and Hazards

9-Bromo-10-chloroanthracene is suspected of causing genetic defects. It can cause skin and eye irritation and may cause respiratory irritation. It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

9-bromo-10-chloroanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrCl/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCKMYLUBLINBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-10-chloroanthracene | |

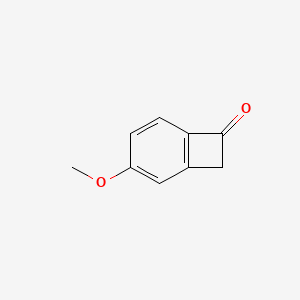

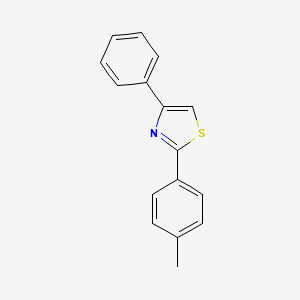

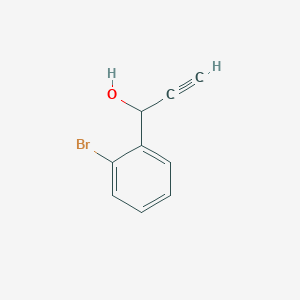

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B3253287.png)